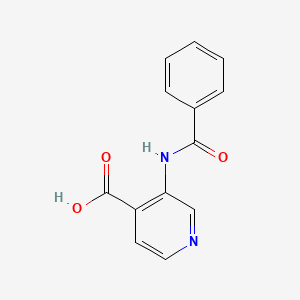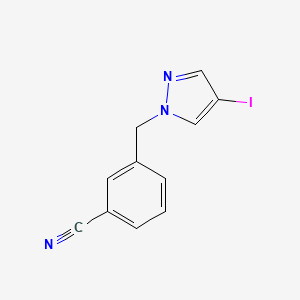![molecular formula C10H11BN2O2 B1444035 [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-57-0](/img/structure/B1444035.png)
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Overview
Description
[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C10H11BN2O2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-pyrazol-5-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including [4-(1-methyl-1h-pyrazol-5-yl)phenyl]boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound participates in a process known as transmetalation . This process involves the transfer of an organic group, in this case, the [4-(1-methyl-1H-pyrazol-5-yl)phenyl] group, from boron to a transition metal, typically palladium . This reaction is part of a larger process that results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it plays a role in the synthesis of various organic compounds . These compounds could potentially influence numerous biochemical pathways, depending on their specific structures and properties .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which could have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes and usually requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: 4-(1-methyl-1H-pyrazol-5-yl)phenol
Reduction: 4-(1-methyl-1H-pyrazol-5-yl)phenylboronate ester
Substitution: 4-(1-methyl-1H-pyrazol-5-yl)phenyl halides
Scientific Research Applications
Chemistry: In organic synthesis, [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in the development of new materials with unique properties .
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-5-yl)boronic acid: This compound lacks the phenyl ring but retains the boronic acid and pyrazole moieties.
5-Amino-pyrazoles: These compounds are structurally similar but contain an amino group instead of a boronic acid group.
Uniqueness: [4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring attached to a phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications in different fields .
Properties
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(6-7-12-13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHZJQOHWGFTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





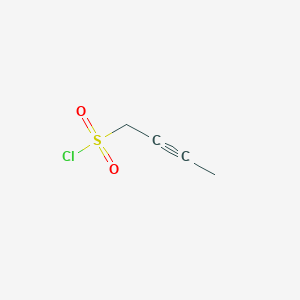

![8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443964.png)
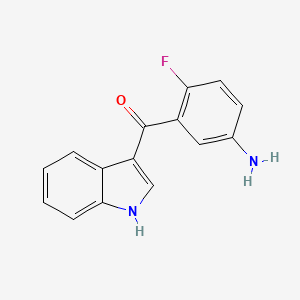

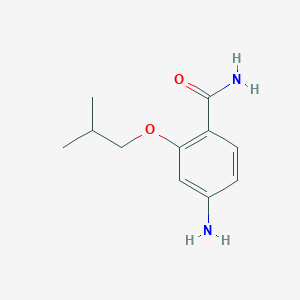
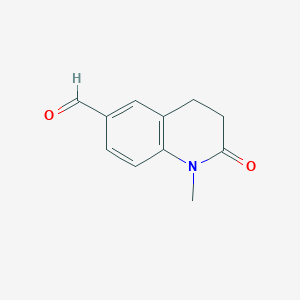
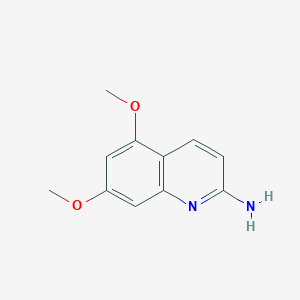
![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)
